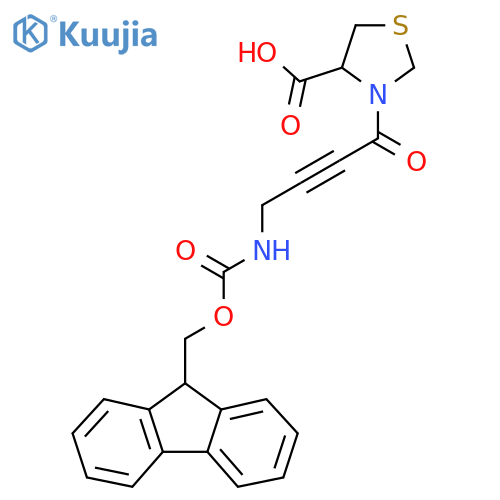

Cas no 2171615-66-8 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-1,3-thiazolidine-4-carboxylic acid)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-1,3-thiazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-1,3-thiazolidine-4-carboxylic acid

- 2171615-66-8

- EN300-1550415

- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-1,3-thiazolidine-4-carboxylic acid

-

- インチ: 1S/C23H20N2O5S/c26-21(25-14-31-13-20(25)22(27)28)10-5-11-24-23(29)30-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,11-14H2,(H,24,29)(H,27,28)

- InChIKey: YJMUOASMBZOIAM-UHFFFAOYSA-N

- ほほえんだ: S1CN(C(C#CCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C(C(=O)O)C1

計算された属性

- せいみつぶんしりょう: 436.10929292g/mol

- どういたいしつりょう: 436.10929292g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 752

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 121Ų

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-1,3-thiazolidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1550415-0.05g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-1,3-thiazolidine-4-carboxylic acid |

2171615-66-8 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1550415-2.5g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-1,3-thiazolidine-4-carboxylic acid |

2171615-66-8 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1550415-1000mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-1,3-thiazolidine-4-carboxylic acid |

2171615-66-8 | 1000mg |

$3368.0 | 2023-09-25 | ||

| Enamine | EN300-1550415-0.25g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-1,3-thiazolidine-4-carboxylic acid |

2171615-66-8 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1550415-10.0g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-1,3-thiazolidine-4-carboxylic acid |

2171615-66-8 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1550415-2500mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-1,3-thiazolidine-4-carboxylic acid |

2171615-66-8 | 2500mg |

$6602.0 | 2023-09-25 | ||

| Enamine | EN300-1550415-500mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-1,3-thiazolidine-4-carboxylic acid |

2171615-66-8 | 500mg |

$3233.0 | 2023-09-25 | ||

| Enamine | EN300-1550415-100mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-1,3-thiazolidine-4-carboxylic acid |

2171615-66-8 | 100mg |

$2963.0 | 2023-09-25 | ||

| Enamine | EN300-1550415-1.0g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-1,3-thiazolidine-4-carboxylic acid |

2171615-66-8 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1550415-0.5g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynoyl]-1,3-thiazolidine-4-carboxylic acid |

2171615-66-8 | 0.5g |

$3233.0 | 2023-06-05 |

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-1,3-thiazolidine-4-carboxylic acid 関連文献

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

2. Book reviews

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-1,3-thiazolidine-4-carboxylic acidに関する追加情報

Introduction to 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-1,3-thiazolidine-4-carboxylic Acid (CAS No. 2171615-66-8)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-1,3-thiazolidine-4-carboxylic acid, identified by its CAS number 2171615-66-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural complexity of this molecule, characterized by its 3-(4-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}but-2-yne)-1,3-thiazolidine-4-carboxylic acid backbone, positions it as a valuable candidate for further exploration in drug discovery and therapeutic applications.

The molecular structure of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-1,3-thiazolidine-4-carboxylic acid incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a fluorenylmethoxycarbonyl moiety enhances the compound's solubility and stability, while the butynoyl group introduces a reactive site for further chemical modifications. Additionally, the thiazolidine ring provides a scaffold that is commonly found in biologically active molecules, suggesting potential interactions with various biological targets.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The structural features of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-yneylidene)-1,3-thiazolidinecarboxylic acid make it an attractive candidate for such applications. For instance, studies have shown that molecules containing fluorenylmethoxycarbonyl groups exhibit enhanced binding affinity to certain protein targets, which could be leveraged for the development of targeted therapies.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been crucial in constructing the complex framework of this molecule. These methodologies not only facilitate the formation of carbon-carbon bonds but also allow for the introduction of functional groups in a controlled manner. The synthesis process highlights the importance of interdisciplinary collaboration between organic chemists and biochemists to develop effective synthetic routes for biologically relevant compounds.

Evaluation of the pharmacological properties of 3-(4-{[(9H-fluoren)-methylcarbonyl]amino}butinoyl)-1-thiazolidinone has revealed several promising characteristics. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, preliminary in vivo studies indicate that this compound exhibits good oral bioavailability and low toxicity profiles, making it a viable candidate for further clinical development.

The role of computational chemistry and molecular modeling has been instrumental in understanding the binding interactions between 3-(4-{[(9H-fluoren)-methylcarbonyl]amino}butinoylidene)-1-thiazolidinecarboxylic acid and its target proteins. These computational approaches have provided insights into the molecular recognition processes at an atomic level, guiding the optimization of lead compounds for improved efficacy and selectivity. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery pipeline and reduce the time required to bring new therapeutics to market.

The development of novel drug candidates often involves iterative processes of structure optimization and biological testing. The case of 3-(4-{[(9H-fluoren)-methylcarbonyl]amino}butinoylidene)-1-thiazolidinecarboxylic acid exemplifies this approach. Through systematic modifications to its core structure, researchers have identified derivatives that exhibit enhanced potency and reduced side effects. Such iterative improvements are essential for translating laboratory findings into safe and effective medications that can improve patient outcomes.

The impact of 3-(4-{[(9H-fluoren)-methylcarbonyl]amino}butinoylidene)-1-thiazolidinecarboxylic acid extends beyond academic research; it represents a significant advancement in the field of medicinal chemistry. By providing a new scaffold for drug development, this compound opens up possibilities for treating a wide range of diseases with greater precision and efficacy. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in shaping future therapeutic strategies.

2171615-66-8 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-1,3-thiazolidine-4-carboxylic acid) 関連製品

- 2228306-72-5(2-fluoro-2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-amine)

- 344307-37-5(Methyl 2-(4-methylcyclohexyl)acetate)

- 2248316-79-0(6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde)

- 14284-93-6(Tris(acetylacetonato)ruthenium(III))

- 1343703-94-5(2-Amino-4,4-dimethylpentan-1-ol)

- 1536048-32-4(3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid)

- 2035004-81-8((2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide)

- 1261643-07-5(2-Chloro-3-(trifluoromethoxy)benzyl chloride)

- 1999606-07-3(methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate)

- 959-52-4(1,3,5-Triacryloylhexahydro-1,3,5-triazine)